(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
Description
(Z)-N-(6-Acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a benzothiazole derivative featuring a 6-acetamido substitution on the benzothiazole ring and a 2-ethoxyethyl group at position 2. The Z-configuration of the imine bond distinguishes it from stereoisomeric counterparts. Its molecular formula is C₁₆H₁₄BrN₃O₂S₂, with a molecular weight of 424.3 g/mol . Key physicochemical properties include an XLogP3 value of 4.2, indicating moderate lipophilicity, a topological polar surface area (TPSA) of 115 Ų, and one hydrogen bond donor paired with four acceptors .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S2/c1-3-25-9-8-22-13-5-4-12(20-11(2)23)10-15(13)27-18(22)21-17(24)14-6-7-16(19)26-14/h4-7,10H,3,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICZHAJWVUGQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a benzo[d]thiazole core and various functional groups, suggest a multifaceted mechanism of action which may be applicable in therapeutic contexts, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 440.54 g/mol. The structure includes:
- Benzo[d]thiazole moiety : Known for various pharmacological properties.
- Acetamido group : Often associated with enhanced biological activity.
- Ethoxyethyl side chain : May influence solubility and bioavailability.
- Bromothiophene ring : Contributes to the reactivity and interaction with biological targets.
Table 1: Structural Features and Biological Activities
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Benzo[d]thiazole | Core structure | Antimicrobial, Anticancer |
| Acetamido Group | Functional group | Enhances biological activity |
| Ethoxyethyl Side Chain | Aliphatic chain | Improves solubility |
| Bromothiophene Ring | Heterocyclic compound | Reactivity in biological interactions |
Anticancer Properties
Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant antitumor activity. For instance, research involving similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays such as MTS and BrdU proliferation assays .
The mechanism of action for these compounds often involves:
- DNA Binding : Compounds predominantly bind within the minor groove of DNA, affecting replication and transcription processes.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Antimicrobial Activity
Compounds with the benzo[d]thiazole scaffold have also shown promising antimicrobial properties. Studies have evaluated their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is typically assessed using broth microdilution methods according to CLSI guidelines .
Case Studies
- Antitumor Activity : A study reported that similar compounds exhibited IC50 values ranging from 0.85 µM to 7.02 µM against various lung cancer cell lines . This suggests that modifications to the benzo[d]thiazole structure can enhance antitumor efficacy while maintaining lower toxicity levels.
- Antimicrobial Efficacy : Another study highlighted that specific derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, indicating the potential for development into therapeutic agents for bacterial infections .
The biological activity of this compound likely involves multiple pathways:
- Covalent Binding : The compound may form covalent bonds with proteins or nucleic acids, crucial for its biological effects.
- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in cancer cell proliferation or microbial metabolism.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated values based on structural similarity.
Key Observations :
Stereochemistry : The Z-configuration of the target compound contrasts with E-isomers (e.g., and ), which may alter binding affinity due to spatial orientation differences.
The 5-bromothiophene moiety contributes to electron-withdrawing effects, contrasting with nitro groups in compound 6d or trimethoxyphenyl groups in .
Biological Activity: reports analogs with biological activity values (e.g., 6.878 for a cyanamido-substituted compound), possibly reflecting IC₅₀ or inhibition potency . The target compound’s bromothiophene may confer distinct activity profiles compared to quinoline-linked derivatives. Compound 6d () demonstrates VEGFR-2 inhibition, suggesting benzothiazole-thiadiazole hybrids as potent kinase inhibitors. The target compound’s acetamido group may optimize target engagement compared to nitro substituents.
ADME Properties :
- The TPSA of 115 Ų (target) exceeds derivatives like ’s trimethoxyphenyl analog (TPSA 85 Ų), suggesting slower passive diffusion but better solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
